Troglitazone

Description

This compound was withdrawn in 2000 due to risk of hepatotoxicity. It was superseded by [pioglitazone] and [rosiglitazone].

This compound was the first thiazolidinedione approved for use in the United States and was licensed for use in type 2 diabetes in 1997, but withdrawn 3 years later because of the frequency of liver injury including acute liver failure associated with its use.

This compound is an orally-active thiazolidinedione with antidiabetic and hepatotoxic properties and potential antineoplastic activity. this compound activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for diabetes mellitus and has 1 investigational indication. It was withdrawn in at least one region.

This compound was withdrawn in 2000 due to risk of hepatotoxicity. It was superseded by pioglitazone and rosiglitazone.

A chroman and thiazolidinedione derivative that acts as a PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS (PPAR) agonist. It was formerly used in the treatment of TYPE 2 DIABETES MELLITUS, but has been withdrawn due to hepatotoxicity.

See also: Pioglitazone (related); Rosiglitazone (related).

Structure

3D Structure

Propriétés

IUPAC Name |

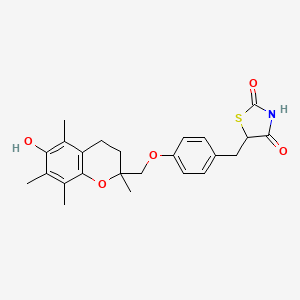

5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPHKUHSUJUWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023719 | |

| Record name | Troglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97322-87-7 | |

| Record name | Troglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97322-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troglitazone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097322877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Troglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

184-186 °C | |

| Record name | Troglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Troglitazone's Mechanism of Action in Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms by which troglitazone, a prototypical member of the thiazolidinedione (TZD) class of drugs, ameliorates insulin resistance. While withdrawn from the market due to hepatotoxicity, the study of this compound has been fundamental to understanding the role of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in metabolic regulation.[1][2] This guide details its primary mode of action, downstream metabolic consequences, and the experimental protocols used to elucidate these effects.

Core Mechanism: Potent Agonism of PPARγ

This compound's primary therapeutic effect of decreasing insulin resistance is mediated through its function as a high-affinity ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[2][3][4] this compound is also a ligand for PPARα, though its affinity for PPARγ is significantly higher.[2][3]

The activation sequence is as follows:

-

Ligand Binding: this compound enters the cell and binds directly to the ligand-binding domain of PPARγ.

-

Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change, enabling it to form a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This activated PPARγ/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3]

-

Transcriptional Regulation: The complex recruits transcriptional coactivators, such as p300 and steroid receptor coactivator 1 (SRC-1), to initiate the transcription of a suite of genes critical to glucose and lipid metabolism.[5] This ultimately leads to improved insulin sensitivity in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.[3][6]

Interestingly, studies have shown that in certain cell types, this compound may act as a partial agonist, inducing a submaximal transcriptional response compared to other TZDs like rosiglitazone, potentially due to less efficient recruitment of coactivators.[5]

Downstream Metabolic Consequences

The activation of PPARγ by this compound orchestrates a complex series of metabolic changes that collectively enhance systemic insulin sensitivity.

-

In Adipose Tissue: PPARγ is most abundantly expressed in adipose tissue, which is the primary site of TZD action. This compound promotes the differentiation of preadipocytes into smaller, more insulin-sensitive mature adipocytes.[1] This leads to increased expression of genes involved in fatty acid uptake and storage, effectively sequestering circulating free fatty acids (FFAs) into peripheral fat.[1] By reducing circulating FFAs, which are known to cause insulin resistance in muscle and liver ("lipotoxicity"), this compound indirectly improves insulin action in these tissues.[1] Furthermore, it stimulates the production and secretion of adiponectin, an insulin-sensitizing adipokine, while reducing the secretion of inflammatory cytokines like TNF-α.[1]

-

In Skeletal Muscle: this compound improves insulin-mediated glucose disposal in skeletal muscle.[3][6] While some effects are indirect (via reduced FFAs and increased adiponectin), direct actions have also been observed. In the presence of insulin, this compound significantly increases insulin-induced glucose uptake.[7] In some cell types, it can also stimulate glucose uptake through insulin-independent pathways.[8]

-

In the Liver: The drug acts to decrease hepatic glucose output, a key contributor to hyperglycemia in type 2 diabetes.[3][6] This is achieved by inhibiting gluconeogenesis. Uniquely among TZDs, this compound has also been shown to up-regulate the expression of PPARγ itself in hepatocytes, potentially amplifying its own action.[9]

Quantitative Data Summary

The effects of this compound on metabolic parameters have been quantified in numerous preclinical and clinical studies.

| Parameter | Treatment Details | Result | Reference |

| Insulin Sensitivity (SI) | 400 mg/day this compound for 12 weeks in women at high risk for NIDDM | 88 ± 22% increase from baseline | [10] |

| Glucose Disposal Rate | 400 and 600 mg/day this compound for 6 months in type 2 diabetes patients | ~45% increase above pretreatment levels | [11] |

| Fasting Plasma Glucose | 400-800 mg/day this compound for 12 weeks in elderly type 2 diabetes patients | Decreased to 9.4-10.4 mmol/L (vs 12.7 mmol/L for placebo) | [12] |

| Fasting Plasma Insulin | 400-800 mg/day this compound for 12 weeks in elderly type 2 diabetes patients | 27-34% decrease compared to placebo | [12] |

| Diabetes Incidence | This compound vs. placebo in Diabetes Prevention Program (0.9-year mean treatment) | 3.0 cases/100 person-years (vs 12.0 for placebo) | [13] |

| Plasma Adiponectin | This compound treatment in type 2 diabetes patients | ~75% increase in levels | [14] |

| Plasma Triglycerides | 200 mg/day this compound for 4 weeks | Decreased from 1.8 to 1.2 mmol/L | [15] |

| Table 1: Summary of Clinical and Metabolic Effects of this compound. |

| Cell Line / Model | This compound Concentration | Result on Glucose Metabolism | Reference |

| L929 Fibroblast Cells | 5-10 µM | >300% stimulation of 2-deoxyglucose uptake | [8] |

| Rat Mesangial Cells | 4.5 µM | 2.9-fold increase in glucose consumption | [16] |

| Perfused Rat Hindlimb | 20 µM (with insulin) | Significant increase in insulin-induced glucose uptake | [7] |

| Human Aortic Smooth Muscle | Not specified | Enhanced glucose uptake and increased Glut1 mRNA | [17] |

| Table 2: In Vitro Effects of this compound on Glucose Uptake. |

Key Experimental Protocols

The mechanisms of this compound were elucidated using a variety of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Protocol: PPARγ Competitive Binding Assay (Fluorometric)

This assay quantifies the ability of a test compound like this compound to bind to the PPARγ ligand-binding domain (LBD) by measuring the displacement of a fluorescent probe.

Methodology:

-

Reagent Preparation: Prepare assay buffer, a fluorescently-labeled PPARγ ligand (probe), and purified, recombinant human PPARγ-LBD.

-

Compound Dilution: Create a serial dilution of this compound (e.g., in DMSO) to determine binding affinity (IC50). Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a solvent (DMSO) control.

-

Assay Plate Setup: Add the PPARγ-LBD to the wells of a microplate (e.g., a 384-well black plate).

-

Competitive Binding: Add the serially diluted this compound, controls, and the fluorescent probe to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: Measure the fluorescence (e.g., using a multi-well spectrofluorometer). The binding of this compound to the PPARγ-LBD displaces the fluorescent probe, leading to a decrease in its fluorescence signal.

-

Data Analysis: Plot the decrease in fluorescence against the log of the this compound concentration. Calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the bound fluorescent probe.[18][19]

Protocol: Insulin-Stimulated Glucose Uptake Assay

This assay measures the rate of glucose transport into cells (e.g., differentiated myotubes or adipocytes) and is a critical functional measure of insulin sensitivity.

Methodology:

-

Cell Culture & Differentiation: Culture cells (e.g., human primary muscle cells or 3T3-L1 preadipocytes) to confluence and differentiate them into mature myotubes or adipocytes.

-

Pre-treatment: Treat differentiated cells with this compound at various concentrations or vehicle control for a specified duration (e.g., 48 hours).[20]

-

Serum Starvation: To establish a basal state, wash the cells and incubate them in a serum-free, low-glucose medium for several hours (e.g., 2-4 hours).[21][22]

-

Insulin Stimulation: Add insulin (e.g., 100 nM) or vehicle to the appropriate wells and incubate for a short period (e.g., 10-30 minutes) to activate the insulin signaling pathway.[20][21]

-

Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose ([³H]2dG), a non-metabolizable glucose analog, to all wells for a brief incubation period (e.g., 5-10 minutes).

-

Termination & Lysis: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer (e.g., 0.1% SDS).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Normalization & Analysis: Normalize the counts per minute (CPM) to the total protein content in each well (determined by a BCA assay). Calculate the fold change in glucose uptake relative to the basal (non-insulin stimulated) condition.[21][22]

Protocol: Western Blot for Insulin Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the insulin signaling cascade, such as IRS-1 and Akt (Protein Kinase B), to assess the molecular effects of this compound.

Methodology:

-

Cell Treatment & Lysis: Treat cells as described for the glucose uptake assay (Section 4.2, steps 1-4). After insulin stimulation, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473, anti-total-Akt, anti-phospho-IRS-1).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or with a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated protein is typically normalized to the total amount of that protein to determine the extent of activation.[20][23][24]

Protocol: RT-qPCR for Adiponectin Gene Expression

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the effect of this compound on the mRNA expression levels of target genes, such as adiponectin.

Methodology:

-

Cell/Tissue Treatment: Treat adipocytes or obtain adipose tissue from animals treated with this compound or vehicle.

-

RNA Isolation: Isolate total RNA from samples using a method such as TRIzol reagent or a column-based kit. Assess RNA quality and quantity using spectrophotometry.

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in a multi-well plate. Each reaction should include the cDNA template, forward and reverse primers specific for the adiponectin gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Amplification: Perform the qPCR in a real-time PCR cycler. The instrument measures the fluorescence emitted in each cycle, which is proportional to the amount of amplified DNA.

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample. The Ct is the cycle number at which the fluorescence signal crosses a defined threshold. Normalize the Ct value of the target gene (adiponectin) to that of a stably expressed housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative fold change in gene expression using a method such as the 2-ΔΔCt method.[25][26]

References

- 1. nps.org.au [nps.org.au]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. This compound: review and assessment of its role in the treatment of patients with impaired glucose tolerance and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute effect of this compound on glucose metabolism in the absence or presence of insulin in perfused rat hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute effects of this compound and nitric oxide on glucose uptake in L929 fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unique ability of this compound to up-regulate peroxisome proliferator-activated receptor-gamma expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Metabolic effects of this compound monotherapy in type 2 diabetes mellitus. A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an insulin action enhancer, improves glycaemic control and insulin sensitivity in elderly type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prevention of Type 2 Diabetes With this compound in the Diabetes Prevention Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-induced changes in adiponectin do not affect endothelial function in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound on plasma lipid metabolism and lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound enhances glycolysis and improves intracellular glucose metabolism in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound enhances glucose uptake and inhibits mitogen-activated protein kinase in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]

- 23. pubcompare.ai [pubcompare.ai]

- 24. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Energy intake and adiponectin gene expression - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Insulin Sensitizers: A Technical Guide to the Early Discovery and Development of Troglitazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the early discovery and development of Troglitazone (CS-045), the first-in-class thiazolidinedione (TZD) that revolutionized the treatment of type 2 diabetes by targeting insulin resistance. We delve into the core scientific principles that guided its discovery, the key experimental data that validated its mechanism of action, and the detailed protocols of the foundational studies. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed retrospective on a compound that, despite its eventual withdrawal due to safety concerns, paved the way for a new generation of antidiabetic therapies.

Introduction: The Unmet Need and the Novel Hypothesis

In the late 20th century, the management of type 2 diabetes mellitus (T2DM) primarily revolved around therapies that either stimulated insulin secretion (sulfonylureas) or reduced hepatic glucose production (metformin). However, the fundamental underlying pathology of insulin resistance in peripheral tissues remained a significant therapeutic challenge. Scientists at the Japanese pharmaceutical company Sankyo embarked on a research program to identify a novel class of compounds that could directly ameliorate this insulin resistance.

The initial hypothesis was centered on the observation that oxidative stress and lipid peroxidation were implicated in the pathophysiology of diabetic complications. This led to the synthesis and screening of compounds with antioxidant properties, ultimately resulting in the discovery of the thiazolidinedione scaffold.

Discovery and Mechanism of Action: Unraveling the Role of PPAR-γ

The breakthrough in understanding the mechanism of action of this compound came with the identification of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) as its molecular target. PPAR-γ, a nuclear hormone receptor, was found to be a master regulator of adipogenesis and glucose homeostasis. This compound was identified as a potent and selective agonist of PPAR-γ.

Binding Affinity and Potency

The binding affinity and potency of this compound for PPAR-γ were crucial parameters established during its early development. These were determined through various in vitro assays, with the half-maximal effective concentration (EC50) being a key metric.

| Parameter | Species | Value | Reference |

| EC50 for PPARγ activation | Human | 550 nM | [1] |

| EC50 for PPARγ activation | Murine | 780 nM | [1][2] |

These values demonstrated that this compound was a potent activator of the PPAR-γ receptor at sub-micromolar concentrations.

Key Preclinical and In Vitro Studies

A series of rigorous preclinical and in vitro experiments were conducted to elucidate the biological effects of this compound and confirm its therapeutic potential. These studies utilized various cell lines and animal models of insulin resistance and type 2 diabetes.

Adipocyte Differentiation and Glucose Uptake

One of the hallmark effects of PPAR-γ activation is the promotion of adipocyte differentiation. In vitro studies using 3T3-L1 preadipocytes were instrumental in demonstrating this effect of this compound.

Table 2: Effect of this compound on 3T3-L1 Adipocyte Differentiation

| Treatment | Outcome | Quantitative Data |

| This compound | Enhanced rate and percentage of differentiation | - |

| This compound | Increased basal glucose transport | 1.5- to 2.0-fold increase |

| This compound | Increased Glut1 mRNA and protein synthesis | - |

GLUT4 Translocation

A critical mechanism by which this compound improves insulin sensitivity is by enhancing the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane in muscle and adipose tissue. This effect was demonstrated in L6 myotubes.[3]

Table 3: Effect of this compound on Glucose Uptake in L6 Myotubes

| Treatment | Duration | Effect on 2-deoxy-[3H]D-glucose (2-DG) uptake |

| This compound (10⁻⁵ mol/l) | 24 hours | Substantial increase |

In Vivo Efficacy in Animal Models

The therapeutic efficacy of this compound was validated in several animal models of insulin resistance and type 2 diabetes, most notably the obese Zucker rat and the KK-Ay mouse.

Table 4: Effects of this compound in Obese Zucker Rats

| Parameter | Effect | Quantitative Data |

| Hyperglycemia | Normalized | - |

| Hyperinsulinemia | Normalized | - |

| Plasma Triglyceride Level | Decreased | - |

| Number of small adipocytes | Increased | Approximately four-fold |

| Number of large adipocytes | Decreased | ~50% |

| TNF-α expression in adipose tissue | Normalized | - |

| Leptin expression in adipose tissue | Dramatically decreased | - |

These studies provided compelling evidence that this compound could effectively improve metabolic parameters in relevant disease models.

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments that defined the early development of this compound.

PPAR-γ Transactivation Assay

Objective: To determine the potency of this compound in activating the PPAR-γ receptor.

Methodology:

-

Cell Line: HEK 293T cells.

-

Plasmids: Co-transfection with a full-length human PPAR-γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

-

Treatment: Cells were treated with varying concentrations of this compound or a vehicle control.

-

Luciferase Assay: After a defined incubation period, cell lysates were prepared, and luciferase activity was measured using a luminometer.

-

Data Analysis: The fold activation of luciferase activity relative to the vehicle control was calculated for each concentration of this compound. The EC50 value was determined by fitting the dose-response data to a sigmoidal curve.

3T3-L1 Adipocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Methodology:

-

Cell Line: 3T3-L1 preadipocytes.

-

Differentiation Induction: Confluent 3T3-L1 cells were induced to differentiate using a standard differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

Treatment: Cells were treated with this compound or a vehicle control throughout the differentiation period.

-

Oil Red O Staining: After several days, the extent of differentiation was assessed by staining the intracellular lipid droplets with Oil Red O.

-

Quantification: The stained lipid droplets were quantified by extracting the dye and measuring its absorbance at a specific wavelength.

GLUT4 Translocation Assay in L6 Myotubes

Objective: To investigate the effect of this compound on the translocation of GLUT4 to the plasma membrane.

Methodology:

-

Cell Line: L6 myotubes.

-

Treatment: Myotubes were treated with this compound or a vehicle control for 24 hours.

-

Subcellular Fractionation: Cells were harvested and subjected to subcellular fractionation to separate the plasma membrane from intracellular microsomal fractions.

-

Western Blotting: The amount of GLUT4 protein in each fraction was determined by Western blotting using a GLUT4-specific antibody.

-

Data Analysis: The relative amount of GLUT4 in the plasma membrane fraction was compared between this compound-treated and control cells.

Animal Studies in Obese Zucker Rats

Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters.

Methodology:

-

Animal Model: Genetically obese Zucker rats.

-

Treatment: Rats were administered this compound or a vehicle control daily for a specified period (e.g., 15 days).[4]

-

Metabolic Measurements: Blood glucose, plasma insulin, and triglyceride levels were measured at baseline and at the end of the treatment period.

-

Adipose Tissue Analysis: Adipose tissue depots were collected for histological analysis (to determine adipocyte size) and gene expression analysis (for TNF-α and leptin).

-

Statistical Analysis: Statistical tests were used to compare the metabolic parameters and gene expression levels between the this compound-treated and control groups.

Signaling Pathways and Molecular Interactions

The discovery of this compound as a PPAR-γ agonist opened up a new field of research into the intricate signaling pathways governed by this nuclear receptor.

The PPAR-γ Signaling Cascade

Upon binding to this compound, PPAR-γ undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: PPAR-γ signaling pathway activation by this compound.

Downstream Gene Regulation

The activation of PPAR-γ by this compound leads to the altered expression of a suite of genes involved in glucose and lipid metabolism, and inflammation.

References

Troglitazone: A Technical Guide to Its Function as a PPAR-γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troglitazone, the first of the thiazolidinedione (TZD) class of antidiabetic drugs, marked a significant advancement in the treatment of type 2 diabetes mellitus by targeting the underlying cause of insulin resistance. It functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis. Activation of PPAR-γ by this compound modulates the transcription of numerous genes, leading to enhanced insulin sensitivity in key metabolic tissues such as adipose, muscle, and liver. Despite its efficacy, this compound was withdrawn from the market due to a high incidence of idiosyncratic hepatotoxicity. This technical guide provides an in-depth examination of this compound's mechanism of action as a PPAR-γ agonist, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and explores the mechanisms behind its therapeutic effects and toxicity.

Introduction

This compound (brand name Rezulin) is a thiazolidinedione that was approved in 1997 for the treatment of type 2 diabetes.[1] Unlike previous therapies that primarily stimulated insulin secretion, this compound improved glycemic control by directly increasing insulin sensitivity.[2] Its discovery elucidated the crucial role of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in metabolic regulation and established this nuclear receptor as a viable drug target.[3] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR) to regulate gene expression.[4] While effective in lowering blood glucose and improving lipid profiles, the clinical use of this compound was short-lived due to severe liver injury observed in a subset of patients, leading to its withdrawal in 2000.[1] This guide serves as a technical resource on the molecular pharmacology of this compound, its interaction with PPAR-γ, and the downstream consequences.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is its function as a high-affinity ligand and agonist for PPAR-γ.[3] The binding of this compound to the ligand-binding domain of PPAR-γ induces a conformational change in the receptor. This allows for the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR-γ receptor then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammatory responses, ultimately leading to enhanced insulin sensitivity.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro, in vivo, and clinical studies of this compound.

Table 1: In Vitro Activity and Effects

| Parameter | Value | Cell/System | Comments |

| PPAR-γ Activation (EC50) | 1.7 µM | Reporter Assay | Demonstrates potency as a PPAR-γ agonist.[5] |

| PPAR-γ mRNA Induction | Up to 3-fold increase | Human Skeletal Muscle Cultures | Shows autoregulation of the receptor.[6] |

| PPAR-γ Protein Induction | ~5-fold increase | Muscle cells from diabetic subjects | Post-transcriptional or translational effects.[6] |

| CYP3A4 Induction (EC50) | 5-10 µM | Primary Human Hepatocytes | Implicates potential for drug-drug interactions.[7] |

| Covalent Binding to P450 | 9.2 nmol Eq/nmol P450 | P450 3A4 Supersomes | Suggests formation of reactive metabolites by CYP3A4.[8] |

Table 2: Clinical Efficacy (12-Week Dose-Ranging Study)

| Parameter | Placebo | 400 mg/day | 600 mg/day |

| Change in HbA1c (%) | +0.8% | -0.2% | -0.2% |

| Change in Fasting Serum Glucose (mmol/L) | +1.9 | -1.9 | -2.6 |

| Change in Fasting Plasma Insulin (%) | - | -12% to -26% | -12% to -26% |

| Change in Serum Triglycerides | - | Significant Reduction | Significant Reduction |

| Change in HDL Cholesterol | - | No significant change | Significant Increase |

| Change in LDL Cholesterol | - | +11.6% | +15.4% |

| Data compiled from a double-blind, placebo-controlled trial in NIDDM patients.[9] |

Table 3: Animal Model Data (Sod2+/- Mice)

| Parameter | This compound (30 mg/kg/day) vs. Control | Model | Implication |

| Serum ALT Activity | > 2-fold increase | Mice with mitochondrial stress | Suggests mitochondria are a key target in toxicity.[10] |

| Mitochondrial Aconitase Activity | 45% decrease | Mice with mitochondrial stress | Indicates enhanced mitochondrial oxidant stress.[10] |

| Mitochondrial Complex I Activity | 46% decrease | Mice with mitochondrial stress | Points to impaired mitochondrial respiration.[10] |

| Mitochondrial Protein Carbonyls | 58% increase | Mice with mitochondrial stress | Evidence of oxidative damage to proteins.[10] |

Table 4: Hepatotoxicity Incidence

| Event | Incidence Rate | Population/Study |

| ALT Elevations (>3x ULN) | 1.9% (vs 0.6% in placebo) | Clinical Trials (24-48 weeks) |

| ALT Elevations (>10x ULN) | 0.5% (vs 0% in placebo) | Clinical Trials (24-48 weeks) |

| Clinically Significant Liver Injury | 1 in 1,000 to 1 in 10,000 | Post-marketing surveillance |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize this compound's effects.

PPAR-γ Activation - Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate the PPAR-γ receptor in a cell-based system.

Principle: Cells are engineered to express the PPAR-γ receptor and a luciferase reporter gene linked to a PPRE. Activation of PPAR-γ by a ligand like this compound drives the expression of luciferase, and the resulting light emission is proportional to receptor activity.[11]

Methodology:

-

Cell Culture: Plate reporter cells (e.g., HEK293T or a specialized cell line like HG5LN-hPPARγ) in a 96-well white, clear-bottom plate at a predetermined density and allow them to attach overnight.[11][12]

-

Compound Preparation: Prepare a serial dilution of this compound (and a positive control like rosiglitazone) in the appropriate cell culture medium (e.g., Compound Screening Medium). The final DMSO concentration should typically be kept below 0.5%.[5]

-

Cell Treatment: Remove the growth medium from the cells and add the prepared compound dilutions. Include wells for "unstimulated control" (vehicle only) and "stimulated control" (positive control agonist).

-

Incubation: Incubate the plate for 16-24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for receptor activation and reporter gene expression.[12]

-

Lysis and Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase detection reagent according to the manufacturer's instructions. This reagent typically lyses the cells and provides the luciferin substrate.

-

Signal Detection: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Subtract background luminescence, normalize the data to the vehicle control, and plot the results as a dose-response curve to determine the EC₅₀ value.

Cytotoxicity - MTT Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

Methodology:

-

Cell Plating: Seed cells (e.g., HepG2 human hepatoma cells) into a 96-well plate and incubate overnight to allow for attachment.[14]

-

Compound Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solvent (e.g., DMSO, acidified isopropanol, or SDS solution) to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot against drug concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protein Expression - Western Blot

Western blotting is used to detect and quantify the expression levels of specific proteins, such as PPAR-γ or its downstream targets.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the target protein.

Methodology:

-

Sample Preparation: Lyse cells or tissues treated with or without this compound in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).[16]

-

SDS-PAGE: Denature a specific amount of protein (e.g., 25 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.[18]

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or 3% BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PPAR-γ) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.[17]

-

Washing: Wash the membrane multiple times (e.g., 3 x 10 minutes) with a wash buffer (e.g., TBST) to remove unbound primary antibody.[17]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[16]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light.[16]

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. The intensity of the band corresponds to the amount of target protein. A loading control protein (e.g., actin or GAPDH) should be probed on the same blot to normalize for protein loading.

Hepatotoxicity: The Downfall of this compound

The clinical utility of this compound was ultimately negated by its association with severe, idiosyncratic drug-induced liver injury (DILI). While elevations in liver enzymes were noted in about 1.9% of patients in clinical trials, post-marketing reports revealed rare but fatal cases of acute liver failure.[1]

The mechanism of toxicity is believed to be multifactorial and distinct from its therapeutic PPAR-γ agonism. Key hypotheses involve the metabolic activation of this compound by cytochrome P450 enzymes, particularly CYP3A4, into reactive metabolites.[19][20] These metabolites, such as quinone-type derivatives, can covalently bind to cellular proteins, leading to cellular dysfunction, and can induce oxidative stress.[8] Furthermore, studies have shown that this compound can impair mitochondrial function, leading to increased production of reactive oxygen species (ROS) and potentiation of mitochondrial damage, especially in susceptible individuals with underlying mitochondrial abnormalities.[10]

Conclusion

This compound was a pioneering therapeutic agent that validated PPAR-γ as a central regulator of insulin sensitivity and a powerful target for the treatment of type 2 diabetes. Its mechanism, involving the direct binding and activation of this nuclear receptor, leads to profound changes in the expression of genes controlling glucose and lipid homeostasis. However, the this compound story is also a critical case study in drug development, demonstrating that therapeutic efficacy can be overshadowed by severe, unforeseen toxicity. The off-target effects, primarily the generation of reactive metabolites and subsequent mitochondrial injury, highlight the importance of comprehensive toxicity screening. While no longer in clinical use, the study of this compound continues to provide invaluable insights for researchers and drug developers in the fields of metabolic disease and toxicology.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: review and assessment of its role in the treatment of patients with impaired glucose tolerance and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 4. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Effect of this compound on cytochrome P450 enzymes in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic activation of this compound: identification of a reactive metabolite and mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an insulin action enhancer, improves metabolic control in NIDDM patients. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-induced hepatic necrosis in an animal model of silent genetic mitochondrial abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

- 17. Western Blot Protocol for PPAR gamma Antibody (NBP2-22106): Novus Biologicals [novusbio.com]

- 18. google.com [google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Studies on the metabolism of this compound to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]

Troglitazone's Molecular Interactions Beyond PPARγ: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troglitazone, the first clinically approved thiazolidinedione for the treatment of type 2 diabetes, was withdrawn from the market due to idiosyncratic hepatotoxicity. While its therapeutic effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a substantial body of research has unveiled a complex landscape of off-target molecular interactions that are believed to contribute to both its adverse effects and potential anti-cancer properties. This technical guide provides an in-depth exploration of these non-PPARγ molecular targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

I. Inhibition of Bile Salt Export Pump (BSEP)

A primary mechanism implicated in this compound-induced hepatotoxicity is the inhibition of the bile salt export pump (BSEP), a crucial transporter for bile acid homeostasis.

Quantitative Data: BSEP Inhibition

| Compound | Assay System | Substrate | Inhibition Type | IC50 (µM) | Apparent Ki (µM) | Reference |

| This compound | Isolated canalicular rat liver plasma membrane vesicles | Taurocholate | Competitive | 3.9 | 1.3 | [1] |

| This compound Sulfate | Isolated canalicular rat liver plasma membrane vesicles | Taurocholate | Competitive | 0.4 - 0.6 | 0.23 | [1][2] |

Experimental Protocol: BSEP Inhibition Assay

Objective: To determine the inhibitory potential of this compound and its metabolites on BSEP-mediated bile acid transport.

Methodology:

-

Preparation of Canalicular Liver Plasma Membrane Vesicles (cLPMV):

-

Isolate cLPMVs from rat liver tissue using a differential centrifugation method.

-

Resuspend the final vesicle pellet in an appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.4, 250 mM sucrose).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Transport Assay:

-

Pre-incubate cLPMVs (typically 50 µg of protein) at 37°C in a reaction mixture containing a buffer, an ATP-regenerating system (e.g., creatine kinase with creatine phosphate), and varying concentrations of this compound or its metabolites.

-

Initiate the transport reaction by adding a mixture of radiolabeled (e.g., [³H]) and unlabeled taurocholate.

-

Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of transport.

-

Stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a membrane filter to separate the vesicles from the incubation medium.

-

Wash the filters with ice-cold buffer to remove non-transported substrate.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the ATP-dependent transport by subtracting the transport measured in the absence of ATP.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Determine the apparent Ki value through kinetic experiments with varying substrate and inhibitor concentrations, followed by Lineweaver-Burk or Dixon plot analysis.[1]

-

II. Induction of Mitochondrial Dysfunction

This compound has been shown to induce mitochondrial toxicity through multiple mechanisms, leading to cellular stress and apoptosis.

Quantitative Data: Mitochondrial Effects

| Effect | Cell/System Type | This compound Concentration | Observation | Reference |

| Mitochondrial Permeability Transition (MPT) Induction | Isolated rat liver mitochondria | 10 µM - 50 µM | Induced mitochondrial swelling | [3][4] |

| Damage to Mitochondrial DNA (mtDNA) | Primary human hepatocytes | 5 µM - 50 µM | Significant increase in mtDNA damage | |

| Decrease in Cellular ATP Levels | Primary human hepatocytes | 5 µM - 50 µM | Progressive decrease in ATP concentration |

Signaling Pathway: this compound-Induced Mitochondrial Dysfunction

Caption: this compound induces mitochondrial dysfunction leading to apoptosis.

Experimental Protocol: Mitochondrial Permeability Transition (MPT) Assay

Objective: To assess the induction of MPT by this compound in isolated mitochondria.

Methodology:

-

Isolation of Mitochondria:

-

Isolate mitochondria from rat liver by differential centrifugation in a sucrose-based isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Mitochondrial Swelling Assay:

-

Suspend the isolated mitochondria in a swelling buffer (e.g., containing KCl, MOPS-Tris, and respiratory substrates like succinate).

-

Add a calcium chloride solution to induce a basal level of mitochondrial stress.

-

Add varying concentrations of this compound to the mitochondrial suspension.

-

Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling, which is a hallmark of MPT.[3][4]

-

III. Induction of Cell Cycle Arrest and Apoptosis

This compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines through PPARγ-independent mechanisms.

Quantitative Data: Cell Cycle and Apoptosis

| Effect | Cell Line | This compound Concentration | Observation | Reference |

| G1 Cell Cycle Arrest | Human and rat hepatoma cells | Not specified | Increased p27 and p21 levels, reduced cdk2 activity | |

| Apoptosis Induction | Vascular smooth muscle cells | 20 µM | Increased expression of p53 and Gadd45 | [5] |

| Downregulation of Skp2 | Human hepatoma cells | Not specified | Decreased Skp2 expression, leading to p27Kip1 accumulation | [6] |

Signaling Pathway: this compound-Induced Cell Cycle Arrest and Apoptosis

Caption: this compound induces cell cycle arrest and apoptosis via p53/Gadd45 and Skp2/p27Kip1 pathways.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment:

-

Culture the desired cell line to a sub-confluent state.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

-

Cell Fixation and Staining:

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

-

On the day of analysis, wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the propidium iodide with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., at ~617 nm).

-

Generate a histogram of DNA content. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content.

-

Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.[7][8]

-

IV. Modulation of Farnesoid X Receptor (FXR)

This compound has been identified as a modulator of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.

Quantitative Data: FXR Modulation

| Effect | Assay System | Observation | Reference |

| Partial Agonist/Antagonist | Huh-7 cells | Weakly increased BSEP and SHP expression alone; significantly suppressed bile acid-induced expression. | [9] |

| Antagonism of CDCA-mediated transactivation | FXRE-luciferase reporter assay | Approximately 70% repression of CDCA-mediated transactivation. | [9] |

Experimental Workflow: FXR Transactivation Assay

Caption: Workflow for determining FXR transactivation by this compound.

V. Other Non-PPARγ Targets

Oxidative Stress and Antioxidant Properties

This compound possesses a chromane ring similar to that of vitamin E, which imparts it with antioxidant properties. It has been shown to reduce reactive oxygen species (ROS) generation by leukocytes and inhibit lipid peroxidation.[10][11] However, paradoxically, it can also induce intracellular oxidative stress in certain cell types, contributing to its cytotoxicity.

Interaction with the Gq Alpha Subunit

Recent studies have identified a direct binding interaction between this compound and the Gq alpha subunit of heterotrimeric G proteins, leading to the inhibition of Gq signaling. This interaction is independent of its action on PPARγ.[12]

Formation of Reactive Metabolites

This compound can be metabolized to reactive intermediates, including a quinone-type metabolite. These metabolites can covalently bind to cellular macromolecules, including proteins, which is another proposed mechanism for its idiosyncratic toxicity.[13][14][15]

Conclusion

The molecular pharmacology of this compound extends far beyond its role as a PPARγ agonist. Its interactions with a diverse array of molecular targets, including the bile salt export pump, mitochondria, and key regulators of the cell cycle and apoptosis, are critical to understanding its complex biological profile. The quantitative data and experimental methodologies presented in this whitepaper provide a comprehensive resource for researchers investigating the multifaceted actions of this compound and for professionals involved in the development of safer and more effective therapeutic agents. The elucidation of these off-target effects continues to offer valuable insights into the mechanisms of drug-induced liver injury and potential avenues for anti-cancer drug discovery.

References

- 1. Cholestatic potential of this compound as a possible factor contributing to this compound-induced hepatotoxicity: in vivo and in vitro interaction at the canalicular bile salt export pump (Bsep) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in this compound sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by this compound and this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial permeability transition as a potential determinant of hepatotoxicity of antidiabetic thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple mechanisms underlying this compound-induced mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis via the p53 and Gadd45 pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces p27Kip1-associated cell-cycle arrest through down-regulating Skp2 in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Differential Modulation of Farnesoid X Receptor Signaling Pathway by the Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound reduces reactive oxygen species generation by leukocytes and lipid peroxidation and improves flow-mediated vasodilatation in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound has a scavenging effect on reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The thiazolidinedione drug this compound inhibits Gq signaling through direct binding to the Gq alpha subunit through inhibition of GDP release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the metabolism of this compound to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound quinone formation catalyzed by human and rat CYP3A: an atypical CYP oxidation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

history of Troglitazone withdrawal and hepatotoxicity

An In-depth Technical Guide to the History and Hepatotoxicity of Troglitazone

Executive Summary

This compound (trade name Rezulin), the first of the thiazolidinedione class of antidiabetic drugs, was introduced in 1997 as a novel insulin sensitizer for the treatment of type 2 diabetes.[1][2][3][4] Despite its efficacy, its clinical use was short-lived due to an unacceptable risk of severe, idiosyncratic hepatotoxicity.[1][5] Reports of acute liver failure and death began to emerge shortly after its widespread use, leading to its withdrawal from the market in the United Kingdom in late 1997 and in the United States in March 2000.[3][4][6] This document provides a comprehensive technical overview of the historical timeline of this compound's withdrawal, quantitative data on its hepatotoxicity, detailed experimental protocols from key toxicological studies, and an exploration of the molecular mechanisms and signaling pathways implicated in the drug-induced liver injury.

History of this compound Approval and Withdrawal

This compound was approved by the U.S. Food and Drug Administration (FDA) in January 1997 for the treatment of type 2 diabetes.[3][5][7] However, concerns about liver toxicity were present even before its approval.[3][8] Following its launch, post-marketing surveillance revealed numerous cases of severe liver damage.[5][9] The UK withdrew the drug in December 1997.[3][10] The FDA initially responded by adding warnings to the drug's label and mandating monthly monitoring of liver enzymes.[3][11] Despite these measures, reports of liver failure continued to accumulate.[8] By the time of its withdrawal from the U.S. market on March 21, 2000, the drug had been linked to at least 63 deaths from liver failure.[3][12]

| Date | Event | Jurisdiction | Reference |

| Jan 29, 1997 | Approved for medical use | United States | [3][7] |

| Jul 1997 | Approved for medical use (as Romozin) | United Kingdom | [3] |

| Dec 1, 1997 | Withdrawn from the market | United Kingdom | [3][7] |

| Mar 1999 | FDA recommends limited use | United States | [6] |

| Mar 21, 2000 | Withdrawn from the market | United States | [3][6][7] |

| Post-2000 | Withdrawn from the market | Japan | [3][7] |

- Table 1: Timeline of this compound Regulatory Milestones *

Quantitative Hepatotoxicity Data

The hepatotoxic potential of this compound was evident in both pre-marketing clinical trials and post-marketing surveillance data. While initial trials suggested a manageable risk, post-marketing data revealed a more severe and unpredictable profile.

Pre-Marketing Clinical Trial Data

In randomized, placebo-controlled clinical trials, a notable percentage of patients treated with this compound exhibited elevated serum aminotransferase levels, a key indicator of liver stress.

| Parameter | This compound Group | Placebo Group | Reference |

| Patients with ALT ≥ 3x Upper Limit of Normal (ULN) | 1.9% (48 of 2510 patients) | 0.6% | [4][5][13] |

| Patients with ALT > 10x Upper Limit of Normal (ULN) | 0.5% | 0.0% | [4] |

- Table 2: Incidence of Elevated Liver Enzymes in Pre-Marketing Trials *

Post-Marketing Surveillance Data

After its release, the severity of this compound-induced liver injury became apparent, with numerous reports of acute liver failure.

| Metric | Value | Notes | Reference |

| Total Patients Treated (US) | Approx. 1.92 million | From March 1997 to February 2000 | [14] |

| Reported Cases of Liver Failure to FDA | 94 (89 acute, 5 chronic) | As of drug withdrawal | [15][16] |

| Confirmed Deaths from Liver Failure | At least 63 | By the time of U.S. withdrawal | [3][12] |

| Estimated Incidence of Liver Failure | 1 in 20,000 person-years | Based on 83 reported cases | [14] |

| Estimated Number Needed to Harm | 600 to 1,500 patients | At 26 months of use, accounting for underreporting | [15] |

- Table 3: Post-Marketing Reports of Severe Hepatotoxicity in the U.S. *

Mechanisms of this compound-Induced Hepatotoxicity

The liver injury caused by this compound is considered multifactorial, involving direct mitochondrial toxicity, metabolic activation into reactive intermediates, and disruption of bile acid homeostasis.[1][2]

Mitochondrial Dysfunction

A primary mechanism of this compound toxicity is the impairment of mitochondrial function.[17][18] this compound has been shown to uncouple oxidative phosphorylation, induce the mitochondrial permeability transition (MPT), damage mitochondrial DNA, and decrease ATP synthesis.[1][5][17][19] This leads to increased production of reactive oxygen species (ROS), creating a vicious cycle of oxidative stress and further mitochondrial damage, ultimately triggering apoptosis or necrosis.[17]

Caption: Signaling pathway for this compound-induced mitochondrial dysfunction.

Metabolic Activation to Reactive Intermediates

This compound's unique vitamin E-like chromane ring can be metabolized by cytochrome P450 enzymes, particularly CYP3A4, into reactive intermediates.[2][4][9][20] These include electrophilic quinone-type metabolites, o-quinone methides, and other species that can deplete cellular glutathione (GSH), covalently bind to cellular macromolecules like proteins and DNA, and induce oxidative stress through redox cycling.[5][9][20][21] This metabolic activation is a key factor in its direct, intrinsic hepatotoxicity.[5][9]

Caption: Pathway of this compound's metabolic activation to reactive intermediates.

Inhibition of Bile Salt Export Pump (BSEP)

Another proposed mechanism involves the inhibition of the bile salt export pump (BSEP) by this compound and its sulfate metabolite.[5][9] BSEP is critical for pumping bile salts out of hepatocytes. Its inhibition leads to the intracellular accumulation of toxic bile salts (cholestasis), which can induce mitochondrial dysfunction and trigger hepatocyte apoptosis due to their detergent properties.[5][9]

Key Experimental Protocols

Understanding the mechanisms of this compound hepatotoxicity has relied on a variety of in vitro and in vivo experimental models.

In Vitro Assessment of Mitochondrial Toxicity in Isolated Mitochondria

-

Objective: To directly measure the effect of this compound on mitochondrial function.

-

Methodology:

-

Isolation: Liver mitochondria are isolated from untreated Sprague-Dawley rats via differential centrifugation.

-

Mitochondrial Permeability Transition (MPT): Mitochondrial swelling, an indicator of MPT pore opening, is measured spectrophotometrically as a decrease in absorbance at 540 nm. Mitochondria are incubated in a buffer containing this compound (e.g., 10 µM and 50 µM) with or without MPT inhibitors like cyclosporin A (CsA).[22]

-

Oxygen Consumption: Mitochondrial respiration is measured using a Clark-type oxygen electrode. The effects of this compound on State 3 (ADP-stimulated) and State 4 (resting) respiration are quantified.

-

Membrane Potential: Mitochondrial membrane potential (ΔΨm) is assessed using fluorescent dyes like JC-1 or rhodamine 123. A decrease in fluorescence indicates depolarization.

-

ATP Synthesis: ATP levels are quantified using a luciferin/luciferase-based bioluminescence assay after exposing isolated mitochondria to this compound.[9][17]

-

-

Reference Studies: Masubuchi et al., 2006; Haskins et al., 2001.[1][19]

In Vitro Metabolism and Reactive Intermediate Trapping

-

Objective: To identify reactive metabolites formed from this compound.

-

Methodology:

-

Incubation: this compound is incubated with human liver microsomes or specific cDNA-expressed cytochrome P450 isoforms (e.g., CYP3A4).[20][21][23]

-

Cofactors: The incubation mixture contains an NADPH-generating system to support P450 activity.

-

Trapping Agent: A nucleophilic trapping agent, typically glutathione (GSH), is included in the incubation to form stable adducts with any electrophilic metabolites produced.[20][23][24]

-

Analysis: The reaction mixture is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify the structures of the GSH-conjugated metabolites.[21][23]

-

In Vivo Model of Susceptibility (Sod2+/- Mouse)

-

Objective: To investigate if underlying, clinically silent mitochondrial stress sensitizes an organism to this compound-induced liver injury.

-

Methodology:

-

Animal Model: Heterozygous superoxide dismutase 2 (Sod2+/-) mice, which have a genetic compromise in mitochondrial antioxidant defense, are used alongside wild-type (Sod2+/+) controls.[19][25]

-

Dosing: Mice are administered this compound (e.g., 30 mg/kg/day, intraperitoneally) or vehicle for a prolonged period (e.g., 4 weeks).[19]

-

Hepatotoxicity Assessment: Liver injury is assessed by measuring serum alanine aminotransferase (ALT) activity and by histopathological examination of liver tissue for necrosis.[19]

-

Mitochondrial Analysis: Mitochondria are isolated from the livers of treated and control mice. Assays are performed to measure the activity of mitochondrial enzymes (e.g., complex I, aconitase) and levels of oxidative damage markers (e.g., protein carbonyls).[19]

-

-

Reference Study: Ong et al., 2007.[25]

Caption: Experimental workflow for an in vivo study of this compound hepatotoxicity.

Conclusion

The case of this compound serves as a critical lesson in drug development and post-marketing surveillance. While it showed promise as an antidiabetic agent, its significant risk of severe and unpredictable hepatotoxicity led to its necessary withdrawal.[1][4] Research into its toxic mechanisms has greatly advanced the understanding of drug-induced liver injury, highlighting the complex interplay between a drug's chemistry, its metabolism, mitochondrial health, and individual patient susceptibility. The multifaceted toxicological profile, involving mitochondrial impairment, formation of reactive metabolites, and BSEP inhibition, underscores the importance of developing more predictive preclinical models to identify potential hepatotoxins early in the drug development pipeline.[5][9][26]

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nfb.org [nfb.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Company played down drug's risks, report says - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Criticism of the Food and Drug Administration - Wikipedia [en.wikipedia.org]

- 11. cdn.who.int [cdn.who.int]

- 12. seegerweiss.com [seegerweiss.com]

- 13. citizen.org [citizen.org]

- 14. This compound (Rezulin) and hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-induced liver failure: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Increased susceptibility to this compound-induced mitochondrial permeability transition in type 2 diabetes mellitus model rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Studies on the metabolism of this compound to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Multiple mechanisms underlying this compound-induced mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Frontiers | Assessing immune hepatotoxicity of this compound with a versatile liver-immune-microphysiological-system [frontiersin.org]

Troglitazone: A Comprehensive Analysis of its Effects on Glucose and Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troglitazone, the first of the thiazolidinedione (TZD) class of antidiabetic agents, was introduced for the treatment of type 2 diabetes mellitus.[1] Its primary mechanism of action involves enhancing insulin sensitivity in peripheral tissues, particularly muscle, adipose tissue, and the liver.[1][2] this compound is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of genes involved in glucose and lipid homeostasis.[2][3][4] Although withdrawn from the market due to concerns of hepatotoxicity, the study of this compound has provided invaluable insights into the intricate interplay between insulin resistance, glucose metabolism, and lipid dynamics. This technical guide synthesizes the key findings on this compound's metabolic effects, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

Core Mechanism of Action: PPARγ Activation

This compound exerts its effects primarily by binding to and activating PPARγ.[2][3] This activation leads to the transcription of numerous insulin-responsive genes that are crucial for the control of glucose and lipid metabolism.[2] The binding of this compound to PPARγ induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[4]

Effects on Glucose Metabolism

This compound significantly improves glycemic control in patients with type 2 diabetes by enhancing insulin sensitivity.[5][6] This leads to a reduction in both fasting and postprandial plasma glucose levels.[6]

Quantitative Data on Glucose Metabolism

| Parameter | Dosage | Duration | Patient Population | Key Findings | Reference |

| Fasting Plasma Glucose | 400 & 600 mg/day | 6 months | Type 2 Diabetes | Decreased by ~20% | [6] |

| Postprandial Plasma Glucose | 400 & 600 mg/day | 6 months | Type 2 Diabetes | Decreased by ~20% | [6] |

| HbA1c | 200-800 mg/day | 12 weeks | Type 2 Diabetes | Significantly lower compared to placebo (7.0-7.4% vs 8.0%) | [5] |

| Insulin-Stimulated Glucose Uptake | 400 mg/day | 3 months | Type 2 Diabetes | Increased by 58 ± 11% | [7][8] |

| Insulin Sensitivity (HOMA) | 200-800 mg/day | 12 weeks | Type 2 Diabetes | Increased from 34.3% to 42.8% | [5] |

| Insulin Sensitivity (SI) | 400 mg/day | 12 weeks | Women with IGT and prior GDM | Increased by 88 ± 22% | [9] |

| Hepatic Glucose Production | 600 mg/day | 6 months | Type 2 Diabetes | Suppressed compared to placebo | [6] |

Experimental Protocols: Assessing Glucose Metabolism

Hyperinsulinemic-Euglycemic Clamp: This gold-standard technique is used to assess insulin sensitivity. A primed-continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia. Simultaneously, a variable infusion of glucose is given to maintain euglycemia. The glucose infusion rate required to maintain the target blood glucose level is a direct measure of insulin-stimulated glucose disposal.[6]

Oral Glucose Tolerance Test (OGTT): After an overnight fast, subjects ingest a standardized glucose solution. Blood samples are collected at baseline and at regular intervals for 2-3 hours to measure plasma glucose and insulin concentrations. This test assesses the body's ability to handle a glucose load.[9]

Intravenous Glucose Tolerance Test (IVGTT): A bolus of glucose is administered intravenously, and blood samples are collected frequently over a period of time to measure glucose and insulin levels. The minimal model analysis of these data provides estimates of insulin sensitivity (SI) and glucose effectiveness.[9][10]

Effects on Lipid Metabolism

This compound also exerts significant effects on lipid metabolism, primarily through its PPARγ-mediated actions in adipose tissue and the liver.

Quantitative Data on Lipid Metabolism

| Parameter | Dosage | Duration | Patient Population | Key Findings | Reference |

| Serum Triglycerides | 600 & 800 mg/day | 12 weeks | NIDDM | Significantly lower | [5] |

| Serum Triglycerides | 600 mg/day | Long-term | Type 2 Diabetes | Mean decrease of 18% | [11] |

| Non-Esterified Fatty Acids (NEFA) | 600 & 800 mg/day | 12 weeks | NIDDM | Significantly lower | [5] |

| NEFA | 200 mg/day | 8 weeks | Diet-controlled Type 2 Diabetes | Decreased (P=0.045) | [12] |

| HDL Cholesterol | 600 & 800 mg/day | 12 weeks | NIDDM | Higher | [5] |

| LDL Cholesterol | 400 & 600 mg/day | 12 weeks | NIDDM | Increased | [5] |

| VLDL ApoB Secretion Rate | 600 mg/day | 8 weeks | Diet-controlled Type 2 Diabetes | Decreased | [12] |

Experimental Protocols: Assessing Lipid Metabolism

In Vitro Studies with Isolated Hepatocytes: Hepatocytes are isolated from animal models (e.g., starved rats) and incubated with this compound. The effects on fatty acid oxidation, esterification, and gluconeogenesis are then measured using radiolabeled substrates and analysis of metabolic products.[13]

Animal Models:

-

Zucker Diabetic Fatty (ZDF) Rats: This model of obesity and type 2 diabetes is used to study the effects of this compound on islet fat content and beta-cell function.[14]

-

Non-Obese Diabetic (NOD) Mice: This is a model of autoimmune diabetes used to investigate the anti-inflammatory and potential disease-modifying effects of this compound.[15]

-

Chimeric Mice with Humanized Liver: These mice are used to study drug-induced liver injury, a known side effect of this compound.[16]

Clinical Studies:

-

Measurement of Plasma Lipids and Lipoproteins: Standard enzymatic methods are used to measure total cholesterol, triglycerides, HDL, and LDL cholesterol in fasting blood samples.[17]

-